molecular formula C16H15N3S B15149127 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B15149127
M. Wt: 281.4 g/mol
InChI Key: DPGDYCFYXFSGQL-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a thiazole and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a thiazole derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine apart is its unique combination of a thiazole ring and a methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

4-(4-methylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H15N3S/c1-11-3-6-13(7-4-11)14-10-20-16(18-14)19-15-8-5-12(2)9-17-15/h3-10H,1-2H3,(H,17,18,19)

InChI Key

DPGDYCFYXFSGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)C

Origin of Product

United States

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